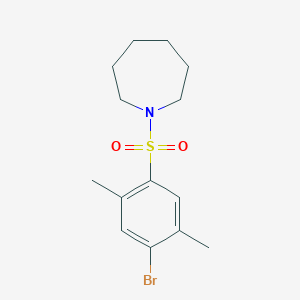

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)azepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-2,5-dimethylphenyl)sulfonylazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO2S/c1-11-10-14(12(2)9-13(11)15)19(17,18)16-7-5-3-4-6-8-16/h9-10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLCCNYRVLNZDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2CCCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 1 4 Bromo 2,5 Dimethylbenzenesulfonyl Azepane

Advanced Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Resonances

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of protons (¹H) and carbon atoms (¹³C) within a molecule. The analysis of chemical shifts, signal multiplicities, and integration values allows for a detailed mapping of the molecular structure.

No specific ¹H and ¹³C NMR data for 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)azepane were found in the publicly available scientific literature. The following table represents expected chemical shift ranges for analogous structures and is for illustrative purposes only.

| Proton (¹H) Assignment | Expected Chemical Shift (ppm) | Carbon (¹³C) Assignment | Expected Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 8.0 | Aromatic-C (unsubstituted) | 120 - 135 |

| Aromatic-CH₃ | 2.3 - 2.6 | Aromatic-C (substituted) | 130 - 150 |

| N-CH₂ (azepane) | 3.2 - 3.6 | Aromatic-C-Br | 115 - 125 |

| CH₂ (azepane) | 1.5 - 1.9 | Aromatic-C-S | 135 - 145 |

| Aromatic-C-CH₃ | 130 - 140 | ||

| N-CH₂ (azepane) | 45 - 55 | ||

| CH₂ (azepane) | 25 - 35 | ||

| Aromatic-CH₃ | 18 - 25 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation at characteristic frequencies corresponding to the vibrations of chemical bonds.

Specific experimental IR data for this compound is not available in the reviewed literature. The table below lists the expected characteristic absorption bands for the key functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Sulfonamide (S=O) | Asymmetric Stretch | 1370 - 1335 |

| Sulfonamide (S=O) | Symmetric Stretch | 1170 - 1150 |

| C-N Stretch | Stretch | 1250 - 1020 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| C=C Aromatic | Stretch | 1600 - 1450 |

| C-Br Stretch | Stretch | 680 - 515 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern upon ionization.

While no experimental mass spectrum for this compound has been published, the expected molecular ion peaks can be predicted based on its chemical formula (C₁₄H₂₀BrNO₂S).

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular ion with ⁷⁹Br | 345.04 |

| [M+2]⁺ | Molecular ion with ⁸¹Br | 347.04 |

The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two signals of nearly equal intensity separated by two mass units.

Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

A search of crystallographic databases did not yield a solved crystal structure for this compound. Therefore, no experimental data on its solid-state structure can be presented.

Conformational Analysis of the Azepane Ring System and Sulfonamide Moiety

The azepane ring can adopt several low-energy conformations, typically described as chair and boat forms, with various twist variations. The specific preferred conformation is influenced by the steric and electronic effects of the bulky 4-bromo-2,5-dimethylbenzenesulfonyl substituent.

Similarly, the geometry around the sulfonamide nitrogen atom and the rotational barrier around the S-N bond influence the relative orientation of the aromatic ring and the azepane moiety. Computational modeling studies on analogous N-arylsulfonylazepanes suggest that the nitrogen atom adopts a trigonal planar or a shallow pyramidal geometry, and that specific staggered conformations around the S-N bond are energetically favored to minimize steric hindrance. However, without specific experimental or computational data for the title compound, a definitive conformational analysis cannot be provided.

Computational and Theoretical Studies on 1 4 Bromo 2,5 Dimethylbenzenesulfonyl Azepane

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, provide a detailed description of the electron distribution and the geometric arrangement of atoms.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wave function, DFT offers a balance between accuracy and computational cost. For "1-(4-Bromo-2,5-dimethylbenzenesulfonyl)azepane," DFT calculations, often employing a basis set such as 6-311++G(d,p), would be used to determine its optimized molecular geometry. This process identifies the most stable three-dimensional arrangement of the atoms, which is crucial for understanding its chemical reactivity and biological activity. nih.gov

The optimized structure from DFT calculations serves as the foundation for further analysis, including vibrational frequencies, which help to confirm the stability of the computed geometry. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. irjweb.commdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.commdpi.com

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and less stable molecule. mdpi.com This energy gap is instrumental in understanding the charge transfer interactions that can occur within the molecule. irjweb.com For "this compound," a HOMO-LUMO analysis would elucidate its electronic properties and predict its reactivity in chemical reactions.

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating capability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity and potential bioactivity. nih.gov |

In addition to the HOMO-LUMO gap, other global reactivity descriptors can be calculated, such as electronegativity, hardness, and the electrophilicity index, which provide further insights into the molecule's chemical behavior. irjweb.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic picture of a molecule's behavior, which is essential for understanding its conformational stability and flexibility. For "this compound," MD simulations can reveal how the molecule behaves in a biological environment, such as in solution or near a protein. nih.gov

By simulating the interactions between the molecule and its surroundings, MD can identify the most stable conformations and the transitions between them. This information is crucial for understanding how the molecule might bind to a biological target. nih.gov

Prediction of Molecular Interactions and Binding Modes via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a ligand, such as "this compound," might interact with a protein receptor.

Molecular docking simulations can provide a detailed profile of the interactions between "this compound" and a target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The strength of these interactions is often quantified by a binding energy score, which indicates the affinity of the ligand for the protein. nih.gov A lower binding energy generally suggests a more stable and favorable interaction. nih.gov

| Interaction Type | Description | Potential Role in Binding |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom and a highly electronegative atom. | Crucial for specificity and stabilizing the ligand-protein complex. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Often a major driving force for ligand binding. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the complex. |

| π-π Interactions | Attractive, noncovalent interactions between aromatic rings. | Can play a significant role in the binding of aromatic ligands. nih.gov |

By predicting the binding pose of "this compound" within the active site of a protein, molecular docking can elucidate the mechanism of binding. The active site is the region of a protein where a specific substrate binds and a chemical reaction occurs. Understanding how a ligand fits into this site and which amino acid residues it interacts with is fundamental for explaining its biological activity. nih.gov

The predictions from molecular docking can guide the design of more potent and selective inhibitors or activators of a particular protein target.

In Silico Screening and Virtual Library Design for Azepane Sulfonamides

The integration of computational methods into the drug discovery pipeline has significantly accelerated the identification and optimization of novel therapeutic agents. For scaffolds such as azepane sulfonamides, in silico screening and the design of virtual libraries are pivotal strategies to explore vast chemical spaces, predict biological activities, and refine molecular structures for enhanced efficacy and favorable pharmacokinetic profiles. These computational approaches allow for a rational and cost-effective prioritization of compounds for synthesis and biological evaluation.

In Silico Screening Methodologies

In silico screening, also known as virtual screening, involves the use of computational techniques to screen large libraries of compounds against a biological target. This process helps in identifying potential hits that are likely to bind to the target and elicit a desired biological response. For azepane sulfonamides, including "this compound," these methods can be broadly categorized into ligand-based and structure-based approaches.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target is known, SBVS methods like molecular docking can be employed. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. nih.govmdpi.com This technique is instrumental in understanding the binding mode and affinity of potential drug candidates. For instance, in studies involving other sulfonamide derivatives, molecular docking has been used to elucidate binding interactions with target enzymes like cyclooxygenases. mdpi.com The process involves preparing the protein and ligand structures, defining a binding site, and then using a scoring function to rank the different poses of the ligand in the active site.

Ligand-Based Virtual Screening (LBVS): In the absence of a known 3D structure of the target, LBVS methods are utilized. These approaches rely on the knowledge of molecules that are known to be active against the target. Techniques such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) are common. A pharmacophore model represents the essential steric and electronic features required for biological activity. For a class of compounds like azepane sulfonamides, a pharmacophore model could be developed based on a set of known active molecules to screen for novel compounds with similar features.

ADMET Prediction: A critical aspect of in silico screening is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Early assessment of these properties helps in filtering out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity. Various computational models are available to predict properties such as solubility, permeability, and potential for adverse effects.

Virtual Library Design

The design of a virtual library is a strategic process that involves the creation of a large, diverse set of virtual compounds based on a core scaffold. For "this compound," this would involve systematically modifying different parts of the molecule to generate a library of related compounds. The goal is to explore the structure-activity relationship (SAR) and identify derivatives with improved properties.

The design of a virtual library based on the "this compound" scaffold could involve modifications at three key positions:

The Azepane Ring: Substitutions at different positions on the azepane ring can influence the molecule's conformation and interaction with the target.

The Benzenesulfonyl Group: The bromo and dimethyl substituents on the benzene (B151609) ring can be varied to explore the impact of electronic and steric effects on activity.

The Sulfonamide Linker: While less commonly modified, alterations to the sulfonamide group itself could be explored.

A hypothetical virtual library could be generated by selecting a range of commercially available or synthetically accessible building blocks to be computationally attached to the core scaffold. For example, different alkyl, aryl, or heterocyclic groups could be substituted at various positions.

Research Findings from Related Sulfonamides

The following table illustrates the type of data that can be generated from in silico screening studies, using hypothetical values for derivatives of the "this compound" scaffold against a generic kinase target.

| Compound ID | Modification | Docking Score (kcal/mol) | Predicted IC50 (µM) | Predicted ADMET Risk |

| AZ-001 | Parent Compound | -8.5 | 1.2 | Low |

| AZ-002 | 4-Fluoro substitution on benzene | -8.9 | 0.8 | Low |

| AZ-003 | 4-Methoxy substitution on benzene | -8.2 | 1.5 | Low |

| AZ-004 | 3-Methyl substitution on azepane | -9.1 | 0.6 | Medium |

| AZ-005 | 4-Hydroxy substitution on azepane | -7.9 | 2.0 | Low |

This table is for illustrative purposes only and does not represent actual experimental data.

The data from such virtual screening campaigns can then be used to prioritize the synthesis of a smaller, more focused library of compounds for biological testing. This iterative process of computational design, synthesis, and testing is a cornerstone of modern medicinal chemistry.

Structure Activity Relationship Sar Studies of Azepane Sulfonamide Scaffolds

Impact of Substituents on the 4-Bromo-2,5-dimethylbenzenesulfonyl Moiety

Alterations to the 4-bromo and 2,5-dimethyl groups can significantly impact the compound's efficacy. The substitution pattern on the phenyl ring is a determining factor for the biological activity of sulfonamides. For instance, in the development of selective cyclooxygenase-2 (COX-2) inhibitors, the presence of a sulfonamide moiety on a phenyl ring was found to be a superior feature for in vivo anti-inflammatory properties compared to a methyl sulfone group. ijpsonline.com While specific studies on the 1-(4-bromo-2,5-dimethylbenzenesulfonyl) moiety are limited, general SAR principles for sulfonamides suggest that:

Bromo Group (Position 4): The halogen at this position likely contributes to the compound's lipophilicity and may engage in halogen bonding with the biological target. Replacing it with other electron-withdrawing or electron-donating groups would alter the electronic distribution of the entire ring system, thereby influencing binding affinity.

Dimethyl Groups (Positions 2 and 5): These methyl groups provide steric bulk, which can enforce a specific conformation of the molecule that is favorable for binding to a target protein. They also contribute to the compound's lipophilicity. Removing or shifting these groups would change the molecule's shape and its interaction with hydrophobic pockets in a receptor's active site.

Influence of Azepane Ring Substitutions on Biological Activity

The seven-membered azepane ring offers a flexible, non-planar scaffold that is valuable in drug design. researchgate.net Modifications to this ring system have been shown to be a successful strategy for enhancing potency and selectivity. In a series of azepane sulfonamides developed as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), SAR studies focused on substitutions at the 4-position of the azepane ring. nih.gov

These investigations led to the discovery that introducing various substituents at this position could dramatically improve inhibitory activity. The exploration of different functional groups resulted in the identification of compounds with significantly enhanced potency, demonstrating that the azepane ring is not merely a linker but an active participant in the molecule's interaction with its biological target. nih.gov One compound from this study, featuring a specific substitution at the 4-position, exhibited a potent 11β-HSD1 IC₅₀ of 3.0 nM. nih.gov

Table 1: Impact of Azepane Ring Substitution on 11β-HSD1 Inhibition Note: This table is illustrative of the findings described in the literature. Specific compound structures and IC₅₀ values are detailed in the source publication.

| Azepane Ring Substituent (at C4-position) | Relative Potency (11β-HSD1 Inhibition) |

|---|---|

| Unsubstituted | Baseline |

| Small Alkyl Groups | Moderate Increase |

| Hydroxylated Groups | Significant Increase |

Stereochemical Effects on Activity Profiles

Chirality and stereochemistry can have a profound effect on the biological activity of sulfonamides. The three-dimensional arrangement of atoms can dictate how a molecule fits into a chiral binding site of a protein, leading to differences in efficacy between enantiomers or diastereomers.

Studies on chiral sulfonamides incorporating a bridged azepane skeleton (specifically, the 2-azabicyclo[3.2.1]octane system) have evaluated their cytotoxic activity against various cancer cell lines. nih.gov The research compared these bridged azepane derivatives with their smaller 2-azanorbornane counterparts. The findings indicated that the size and conformation of the bicyclic system influenced cytotoxicity, with the 2-azanorbornyl sulfonamide derivatives generally exhibiting higher activity than the bridged azepane versions. nih.gov This suggests that the specific geometry and conformational constraints imposed by the ring system are critical determinants of the biological outcome. Although this study was not on a simple azepane ring, it highlights the principle that stereochemical and conformational factors are key to the activity profiles of such scaffolds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Azepane Sulfonamides

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. medwinpublishers.com This approach is instrumental in rational drug design, allowing for the prediction of activity for novel molecules and providing insights into the molecular properties that drive efficacy.

Development of Predictive Models

Predictive QSAR models have been successfully developed for various classes of sulfonamides and related heterocyclic compounds. mdpi.comnih.gov The process involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as Multiple Linear Regression (MLR), to build a model that correlates these descriptors with the observed biological activity. medwinpublishers.comnih.gov

For a series of 4-N-aryl- researchgate.netnih.govdiazepane ureas, a related seven-membered ring system, a linear QSAR model was created to predict their inhibition of the CXCR3 receptor. nih.gov The model identified that descriptors related to molecular complexity, connectivity, and lipophilicity (ClogP) were significant factors affecting inhibitory activity. nih.gov Similarly, QSAR studies on sulfonamide derivatives with antidiabetic properties have been developed using topological descriptors, resulting in models with high predictive accuracy (R² values approaching 0.99). medwinpublishers.com These models can guide the synthesis of new azepane sulfonamide derivatives by prioritizing candidates with descriptor values that fall within a range predicted to be optimal for activity.

Pharmacophore Generation

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For sulfonamide-based ligands, common pharmacophoric features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov

The sulfonamide moiety itself is a critical pharmacophore. researchgate.net For sulfonamide-based ligands targeting the 5-HT₇ receptor, pharmacophore models have been developed to understand the key interactions with the receptor. nih.gov These models typically include features such as:

A hydrogen bond acceptor (often the sulfonyl oxygen atoms).

A hydrophobic region (provided by the dimethyl-substituted benzene (B151609) ring).

An additional feature, such as an aromatic ring or a positive ionizable group, depending on the specific receptor subtype.

By mapping the pharmacophoric features of highly active azepane sulfonamides, researchers can create a template for designing new molecules with a higher probability of binding to the desired target and eliciting the intended biological response.

Biological Activity and Mechanistic Investigations of Azepane Sulfonamide Derivatives

Exploration of Enzyme Inhibition Mechanisms

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition Studies

A significant body of research has been dedicated to the discovery and optimization of azepane sulfonamides as potent inhibitors of 11β-HSD1. Structure-activity relationship (SAR) studies have been instrumental in identifying key structural motifs that enhance inhibitory potency.

One pivotal study described the discovery of a series of azepane sulfonamides as formidable inhibitors of 11β-HSD1. Through systematic modifications of the azepane ring, researchers were able to achieve a high degree of potency. The exploration of substitutions at the 4-position of the azepane ring was particularly fruitful, leading to the identification of compounds with IC₅₀ values in the low nanomolar range. For instance, one of the most potent compounds discovered in this series demonstrated an 11β-HSD1 IC₅₀ of 3.0 nM nih.gov.

The general structure of the investigated azepane sulfonamide inhibitors is characterized by a central azepane ring linked to a substituted benzenesulfonyl group. The nature and position of substituents on both the azepane and the aromatic ring have been shown to significantly influence the inhibitory activity.

| Compound | Substitution at 4-position of Azepane Ring | 11β-HSD1 IC₅₀ (nM) |

|---|---|---|

| Analog 1 | -H | >1000 |

| Analog 2 | -OH | 500 |

| Analog 3 | -F | 100 |

| Compound 30 | Optimized Substituent | 3.0 |

This table is a representative illustration based on the structure-activity relationship trends described in the cited literature and does not represent the specific compound "1-(4-Bromo-2,5-dimethylbenzenesulfonyl)azepane" for which specific data is not publicly available.

Carbonic Anhydrase Inhibition Mechanisms

Currently, there is no publicly available scientific literature detailing the investigation of "this compound" or its closely related azepane sulfonamide derivatives as inhibitors of carbonic anhydrase. While the sulfonamide functional group is a well-established pharmacophore for carbonic anhydrase inhibition, specific studies on azepane-containing variants are absent from the reviewed literature.

Urease Inhibition Studies and Kinetics

Investigations into the urease inhibitory properties of "this compound" and analogous azepane sulfonamides have not been reported in the accessible scientific literature. The field of urease inhibition has seen the exploration of various sulfonamide-based compounds, but specific data on azepane derivatives is not available.

Cholinesterase Inhibition Assessments

There are no specific studies in the public domain that assess the cholinesterase inhibitory potential of "this compound" or other azepane sulfonamide derivatives.

Modulatory Effects on Cellular Signaling Pathways

PI3K-γ Pathway Modulation and Mechanistic Insights

The scientific literature currently lacks studies investigating the modulatory effects of "this compound" or related azepane sulfonamide derivatives on the PI3K-γ signaling pathway. While sulfonamide-containing molecules have been explored as inhibitors of various PI3K isoforms, specific mechanistic insights into the interaction of azepane sulfonamides with the PI3K-γ pathway are not available.

Interaction with Neurotransmitter Transporters (NET, DAT, SERT)

There is no available data to suggest that this compound interacts with the norepinephrine transporter (NET), dopamine transporter (DAT), or the serotonin transporter (SERT). The broader class of sulfonamides is not typically associated with high-affinity binding to these monoamine transporters.

Sigma-1 Receptor Binding and Modulation

The sigma-1 receptor is a chaperone protein located in the endoplasmic reticulum that has emerged as a significant target for a variety of therapeutic areas, including psychiatric and neurodegenerative disorders. sigmaaldrich.comnih.gov While numerous ligands for the sigma-1 receptor have been identified, there is no published research to indicate that this compound binds to or modulates the activity of this receptor. researchgate.netnih.gov The affinity and functional activity of this specific compound at the sigma-1 receptor remain undetermined.

In Vitro Studies of Anti-inflammatory Mechanisms

No in vitro studies have been published detailing the anti-inflammatory mechanisms of this compound. Generally, some sulfonamide derivatives have been investigated for their anti-inflammatory properties, with mechanisms that can include the inhibition of cyclooxygenase (COX) enzymes. researchgate.net However, without specific experimental data, it is impossible to ascertain if this particular compound possesses any anti-inflammatory activity or to delineate its potential mechanism of action.

Investigation of Antimicrobial and Antioxidative Properties In Vitro

There is no available research on the in vitro antimicrobial or antioxidative properties of this compound. The sulfonamide functional group is historically associated with antibacterial activity through the inhibition of dihydropteroate synthase in bacteria. However, the presence of the bulky 4-bromo-2,5-dimethylbenzenesulfonyl group and the azepane ring would significantly alter the molecule's properties compared to classic sulfa drugs, and its efficacy against microbial strains is unknown. Similarly, any potential antioxidative capacity has not been evaluated.

Binding Affinity and Target Engagement Studies with Recombinant Proteins

No studies have been conducted to determine the binding affinity or target engagement of this compound with any recombinant proteins. Such studies are crucial for identifying the molecular targets of a compound and understanding its mechanism of action. The molecular targets of this compound, if any, are yet to be identified.

Mechanistic Basis of Diverse Biological Activities

As no diverse biological activities have been reported for this compound, there is no mechanistic basis to discuss. The exploration of this compound's biological effects and the subsequent investigation into its mechanisms of action represent an open area for future research.

Advanced Applications of 1 4 Bromo 2,5 Dimethylbenzenesulfonyl Azepane in Chemical Biology

Utilization as Chemical Probes for Biological Target Identification and Validation

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)azepane, also known as PFI-1, has been identified as a potent and selective chemical probe for the Bromo and Extra C-Terminal (BET) family of bromodomains. nih.gov Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene expression. nih.gov The BET family, in particular, has been implicated in a variety of diseases, including cancer and inflammation, making them attractive targets for therapeutic intervention. nih.gov

The utility of this compound as a chemical probe stems from its high affinity and selectivity for BET bromodomains. nih.govaacrjournals.org This allows researchers to use the compound to specifically inhibit the function of these proteins in cellular and in vivo models, thereby helping to identify and validate their roles in disease processes. For instance, studies have shown that treatment of leukemia cells with this probe leads to the downregulation of key oncogenes like c-Myc and Aurora B kinase, resulting in cell cycle arrest and apoptosis. nih.govaacrjournals.org

The selectivity of this chemical probe is a critical attribute. Comprehensive screening against a wide panel of human bromodomains has demonstrated its high specificity for the BET family. aacrjournals.org This ensures that the observed biological effects are indeed due to the inhibition of the intended targets, providing a higher degree of confidence in the experimental outcomes.

Table 1: Binding Affinity of this compound (PFI-1) for BET Bromodomains

| Bromodomain | IC50 (nM) | Dissociation Constant (KD) (nM) |

| BRD2(2) | 98 | Not Reported |

| BRD4(1) | 220 | 47.4 ± 2.5 |

| BRD4(2) | Not Reported | 194.9 ± 6 |

Data sourced from studies on the characterization of PFI-1. nih.govaacrjournals.org

Role as Key Intermediates in Complex Molecule Synthesis

Based on a comprehensive review of the available scientific literature, there is currently no documented evidence of this compound being utilized as a key intermediate in the synthesis of more complex molecules. The primary focus of research on this compound has been its characterization and application as a specific inhibitor of BET bromodomains. Synthetic chemistry efforts have been directed towards its initial preparation rather than its subsequent use as a building block for other complex structures.

Integration into Novel Scaffolds for Medicinal Chemistry Research

The azepane ring system is a recognized scaffold in medicinal chemistry, known to be a component of various biologically active compounds. researchgate.net However, a thorough review of existing research indicates that this compound has not been reported as a component integrated into novel, more complex scaffolds for medicinal chemistry research. The research community has largely focused on this molecule as a standalone chemical probe. While the development of novel scaffolds is a crucial aspect of drug discovery, the specific application of this particular compound as a foundational element for such endeavors has not been described in the literature.

Development of Tool Compounds for Mechanistic Biological Research

The development of this compound as a tool compound has been instrumental in advancing the mechanistic understanding of BET bromodomain function. nih.gov Its high selectivity allows for precise dissection of the biological pathways regulated by these proteins.

One of the key mechanistic insights gained from the use of this tool compound is the role of BET proteins in maintaining the expression of critical oncogenes. In leukemia cell lines, treatment with this compound has been shown to displace the BET protein BRD4 from chromatin. aacrjournals.org This displacement leads to a reduction in the expression of the proto-oncogene c-Myc, a key driver of cell proliferation. nih.gov

Furthermore, this chemical probe has been utilized to uncover the connection between BET proteins and other important cellular processes. For example, its use has revealed that inhibition of BET bromodomains leads to the downregulation of Aurora B kinase, a protein essential for proper cell division. nih.govaacrjournals.org This finding suggests a synergistic relationship between these two oncogenic pathways.

The ability of this tool compound to induce differentiation in primary leukemic blasts further highlights its utility in mechanistic studies. nih.gov This provides a valuable in vitro system to study the molecular events that govern the transition from a proliferative, undifferentiated state to a more mature, non-dividing cell type. The compound's effects on cell cycle progression, specifically inducing a G1 arrest, have also been well-documented. nih.gov

Table 2: Cellular Effects of this compound (PFI-1) in Mechanistic Studies

| Cellular Process | Observed Effect | Key Protein Target(s) |

| Gene Expression | Downregulation of oncogenes | c-Myc, Aurora B kinase |

| Cell Cycle | G1 arrest | Not explicitly stated |

| Apoptosis | Induction of caspase-dependent apoptosis | Not explicitly stated |

| Differentiation | Induction in primary leukemic blasts | Not explicitly stated |

| Chromatin Binding | Displacement of BRD4 from chromatin | BRD4 |

This table summarizes findings from mechanistic studies using PFI-1. nih.govaacrjournals.org

Future Research Directions and Unexplored Avenues

Design and Synthesis of Advanced Azepane Sulfonamide Analogues

The foundational structure of 1-(4-bromo-2,5-dimethylbenzenesulfonyl)azepane offers a versatile template for creating advanced analogues with enhanced potency and selectivity. Future design strategies will focus on systematic modifications of both the substituted benzenesulfonyl group and the azepane ring. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of new derivatives. nih.gov For instance, research on related azepane sulfonamides has demonstrated that modifications at the 4-position of the azepane ring can lead to highly potent inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov

Another promising approach involves the principle of rigidification, where flexible molecules are converted into more constrained analogues to enhance binding affinity for a biological target. nih.gov This could be applied by introducing cyclic systems or other conformational locks to the azepane ring or the aryl portion of the molecule. Furthermore, creating hybrid molecules by linking the azepane sulfonamide scaffold to other pharmacologically active moieties could lead to multi-target agents. nih.govresearchgate.net The synthesis of these novel analogues will benefit from modern organic chemistry techniques that allow for precise and efficient construction of complex molecules. nih.gov

| Analogues/Derivatives | Biological Target | Reported Activity (IC₅₀) |

|---|---|---|

| 4-Substituted Azepane Sulfonamides | 11β-HSD1 | 3.0 nM nih.gov |

| 3-(azepan-1-ylsulfonyl)-N-aryl Benzamides | Carbonic Anhydrase IX (CAIX) | 19 nM researchgate.net |

Elucidation of Novel Biological Targets and Pathways

While some azepane sulfonamides are known to target specific enzymes like 11β-HSD1 and carbonic anhydrases, the full biological potential of the this compound scaffold remains largely unexplored. nih.govresearchgate.net The broad therapeutic profile of sulfonamides—spanning anticancer, antiviral, and anti-inflammatory applications—suggests that azepane-containing variants could modulate a wide range of biological pathways. nih.gov

Future research should employ high-throughput screening and chemoproteomics to identify novel protein targets. Given the established roles of sulfonamides, promising areas of investigation include various isoforms of carbonic anhydrase, enzymes within the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, and various proteases. nih.govresearchgate.net Additionally, the antidiabetic potential of sulfonamides suggests that enzymes like α-glucosidase and α-amylase could be relevant targets for this class of compounds. nih.govrsc.org Elucidating these new targets and the pathways they modulate will be critical in defining new therapeutic applications for these compounds.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new analogues of this compound. These computational tools can analyze vast datasets to identify subtle structure-activity relationships that may not be apparent through traditional analysis.

Generative AI models can design entirely new molecules that have a high probability of being active against a specific biological target. These models can be trained on existing libraries of sulfonamides and azepanes to generate novel structures with optimized properties. Predictive ML algorithms, such as support vector machines and neural networks, can be used for high-throughput virtual screening, accurately predicting the biological activity, solubility, and potential toxicity of designed compounds before they are synthesized. This in silico approach significantly accelerates the drug discovery pipeline, reducing costs and the time required to identify promising lead candidates.

Exploration of New Catalytic Methods for Efficient Synthesis

The development of novel and efficient synthetic routes is paramount for exploring the chemical space around this compound. Traditional methods for synthesizing sulfonamides often require harsh conditions and have limited functional group tolerance. Modern organic synthesis offers a toolkit of advanced catalytic methods that can overcome these limitations.

Future research will focus on applying state-of-the-art catalytic systems to the synthesis of this scaffold. This includes photoredox catalysis, transition-metal-catalyzed cross-coupling reactions (e.g., using palladium, copper, or nickel), and C-H activation strategies. These methods promise milder reaction conditions, higher yields, and greater precision, allowing for the late-stage functionalization of complex molecules. Such advancements will facilitate the rapid generation of diverse libraries of analogues for biological screening.

| Catalytic Method | Key Features | Potential Application |

|---|---|---|

| Photoredox/Copper Synergy Catalysis | Mild, room temperature conditions; single-step process. | Direct three-component synthesis from an aryl precursor, SO₂, and azepane. |

| Palladium-Catalyzed Chlorosulfonylation | High functional group tolerance; mild conditions. | Convergent synthesis allowing variation of both the aryl and amine components. |

| Hypervalent Iodine-Mediated Amination | Modular two-step synthesis for related sulfur functional groups. acs.org | Creation of aza-analogues of sulfonamides (sulfondiimidamides) for expanded chemical space. acs.org |

Deepening Mechanistic Understanding of Molecular Interactions and Biological Outcomes

A profound understanding of how this compound and its analogues interact with their biological targets at the atomic level is crucial for rational drug design. This involves moving beyond simple activity measurements to a detailed characterization of the molecular recognition process.

Advanced biophysical and computational techniques will be instrumental in this pursuit. X-ray crystallography and cryo-electron microscopy can provide static snapshots of the compound bound to its target protein, revealing key binding interactions. Molecular dynamics (MD) simulations can then be used to explore the dynamic behavior of this complex, providing insights into the stability of interactions and the conformational changes that occur upon binding. nih.gov Spectroscopic methods, such as nuclear magnetic resonance (NMR) and isothermal titration calorimetry (ITC), can further quantify the binding affinity and thermodynamics of the interaction. This multi-faceted approach will create a detailed picture of the molecular mechanism of action, enabling the design of next-generation compounds with superior properties.

Q & A

Basic: What are the established synthetic routes for 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)azepane, and what critical parameters influence reaction yield?

Methodological Answer:

The synthesis typically involves sulfonylation of the azepane core using 4-bromo-2,5-dimethylbenzenesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) to prevent side reactions. Key parameters include:

- Temperature control (0–5°C during sulfonyl chloride addition to minimize decomposition).

- Stoichiometric ratios (1:1.2 molar ratio of azepane to sulfonyl chloride ensures complete conversion).

- Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the product from unreacted reagents and byproducts .

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization of sulfonamide-substituted azepanes?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR identifies substituent positions (e.g., bromine-induced deshielding in aromatic protons, azepane ring conformation).

- 2D NMR (COSY, HSQC) resolves overlapping signals in crowded regions.

- X-ray Diffraction (XRD):

Advanced: How can researchers resolve contradictions in crystallographic data when analyzing sulfonamide-substituted azepanes?

Methodological Answer:

Discrepancies between experimental and calculated data (e.g., residual electron density, R-factor mismatches) often arise from:

- Crystal twinning: Use SHELXD to detect twinning operators and refine with a twin law.

- Disordered solvent molecules: Apply SQUEEZE (PLATON) to model diffuse electron density.

- Thermal motion artifacts: Refine anisotropic displacement parameters with SHELXL and validate via Hirshfeld surface analysis .

Advanced: What strategies optimize the compound’s reactivity for derivatization in drug discovery pipelines?

Methodological Answer:

- Nucleophilic substitution: The bromine atom at the 4-position undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄ catalyst, Na₂CO₃ base, 80°C).

- Sulfonamide functionalization: React with Grignard reagents (e.g., MeMgBr) at the sulfonyl group under dry THF conditions.

- Azepane ring modification: Ring-opening via acid-catalyzed hydrolysis (HCl/EtOH) yields linear intermediates for re-cyclization studies .

Advanced: How do structural modifications (e.g., substituent position, ring size) influence biological activity compared to analogs?

Methodological Answer:

Comparative studies with analogs (e.g., 1-(4-bromobenzyl)-1,4-diazepane) reveal:

- Bioactivity trends:

- Bromine position: Para-substitution enhances halogen bonding with target proteins (e.g., kinase inhibition).

- Ring size: Azepane (7-membered) vs. piperidine (6-membered) alters conformational flexibility, impacting binding entropy.

- Assay design:

Advanced: What computational approaches predict the compound’s reactivity and electronic properties for targeted applications?

Methodological Answer:

- Density Functional Theory (DFT):

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites (B3LYP/6-311+G(d,p) basis set).

- Solvent effects modeled via PCM (Polarizable Continuum Model) .

- Molecular docking (AutoDock Vina):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.